molecular formula C18H16N2O4S B3004504 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide CAS No. 954096-04-9

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B3004504
CAS No.: 954096-04-9
M. Wt: 356.4
InChI Key: AVOIYADSNYFADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a benzothiazole-derived acetamide featuring a fused 6,7-dihydro-[1,4]dioxino ring system. The 3-methoxyphenylacetamide side chain introduces lipophilicity and electron-donating properties, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-22-12-4-2-3-11(7-12)8-17(21)20-18-19-13-9-14-15(10-16(13)25-18)24-6-5-23-14/h2-4,7,9-10H,5-6,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOIYADSNYFADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The dioxin ring can be introduced via an oxidative cyclization reaction. The final step usually involves the acylation of the intermediate with 3-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography might be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The biochemical pathways that are affected by the compound’s action, which could include signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs identified in the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Potential Applications
Target Compound Dioxino-benzothiazole 3-Methoxyphenylacetamide Not explicitly given* Kinase inhibition (hypothesized)
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Dioxino-benzothiazole 4-Methoxyphenylsulfonylacetamide C₁₈H₁₆N₂O₆S₂ 420.45 Not specified
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl Dioxino-benzothiazole Dimethylaminoethylacetamide (charged) C₁₇H₂₂ClN₃O₃S* ~392.89 (calc.) Improved solubility (salt form)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole (no dioxino ring) 3-Methoxyphenylacetamide + CF₃ C₁₇H₁₃F₃N₂O₂S* ~366.36 (calc.) Kinase inhibition (patented)
2-(2H,3H-[1,4]Dioxino[2,3-g]quinolin-7-ylsulfanyl)acetamide derivatives Dioxino-quinoline Sulfanylacetamide Varies BCR-ABL kinase inhibition (cancer)

*Molecular formulas and weights for some compounds are calculated based on structural analysis.

Key Observations:

Substituent Positional Effects: The target compound’s 3-methoxyphenyl group (vs. 4-methoxyphenylsulfonyl in ) may enhance binding to hydrophobic pockets due to steric and electronic differences. Trifluoromethyl substitution in improves metabolic stability and lipophilicity, but the absence of the dioxino ring may reduce conformational rigidity, affecting target selectivity .

Core Structure Variations: The dioxino-benzothiazole core in the target compound and offers fused-ring rigidity, which may stabilize binding to planar active sites (e.g., ATP pockets in kinases). In contrast, the dioxino-quinoline core in targets BCR-ABL kinases but lacks benzothiazole’s sulfur-mediated interactions .

Salt and Solubility Modifications: The dimethylaminoethyl-substituted analog in forms a hydrochloride salt, enhancing aqueous solubility and bioavailability compared to neutral acetamides like the target compound .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position : 3-Methoxy (target compound) vs. 4-methoxy () or 2-methoxy (as in other derivatives) alters electron density and steric bulk. 3-Substitution may optimize π-π stacking with aromatic residues in targets.
  • Acetamide Linker : Present in all analogs, this group facilitates hydrogen bonding with kinase backbones. Modifications (e.g., sulfonyl in , sulfanyl in ) alter electron distribution and binding affinity.
  • Dioxino Ring: Unique to the target compound and , this moiety may confer preorganized geometry for target engagement, unlike the linear benzothiazole in .

Patent and Therapeutic Implications

  • The trifluoromethylbenzothiazole derivatives in are patented as kinase inhibitors, suggesting that the target compound’s dioxino-benzothiazole core could offer patentable novelty in similar applications.
  • Dioxino-quinoline derivatives in demonstrate the therapeutic relevance of dioxino rings in oncology, supporting further exploration of the target compound in cancer research.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a benzothiazole ring fused with a dioxin ring. The unique arrangement of these rings contributes to its chemical reactivity and biological activity.

Chemical Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and receptor functions that are crucial in several biochemical pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Receptor Modulation: It can interact with receptors that regulate cellular growth and apoptosis, contributing to its potential anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)5.0Inhibition of cell proliferation
MCF-7 (Breast Cancer)7.5Induction of apoptosis
A549 (Lung Cancer)6.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens. Its effectiveness varies depending on the type of microorganism.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

Study 1: Antitumor Activity

In a study published in Molecules, researchers evaluated the antiproliferative effects of the compound on human cancer cell lines using the Sulforhodamine B assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer types, particularly showing strong efficacy against HeLa cells with an IC50 value of 5 µM .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found to induce apoptosis through activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway in MCF-7 cells. This suggests potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.